RH01386

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RH01386 ist ein kleines Molekül mit erheblichem Potenzial in der Behandlung von Typ-2-Diabetes. Es ist bekannt für seine Fähigkeit, die durch das endoplasmatische Retikulum induzierte Betazellfunktionsstörung und -tod zu verhindern. Darüber hinaus hemmt this compound die Expression proapoptotischer Gene und stellt die durch Stress des endoplasmatischen Retikulums beeinträchtigte glucosestimulierte Insulinsekretion wieder her .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RH01386 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt Standardprotokollen für die Synthese kleiner Moleküle. Dazu gehören großtechnische Reaktionen in kontrollierten Umgebungen, Reinigungsprozesse zur Sicherstellung hoher Reinheit und Qualitätskontrollmaßnahmen zur Aufrechterhaltung der Konsistenz. Die Verbindung wird typischerweise in fester Form hergestellt und kann in Lösungsmitteln wie Dimethylsulfoxid für verschiedene Anwendungen gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RH01386 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen der Verbindung mit unterschiedlichen chemischen Eigenschaften führen kann .

Wissenschaftliche Forschungsanwendungen

The biological activity of RH01386 has been documented through various studies, highlighting its protective effects against cell death induced by different ER stressors. Key findings include:

- Inhibition of Proapoptotic Genes : this compound significantly reduces the expression of CHOP (C/EBP homologous protein), which is associated with the ER stress response and apoptosis.

- Restoration of Insulin Secretion : The compound enhances insulin secretion in response to glucose, counteracting the detrimental effects of ER stress.

- Protection Against Cell Death : Studies have shown that this compound provides protective effects against cell death induced by multiple ER stressors, including palmitate and thapsigargin.

Efficacy in Cell Models

Table 1 summarizes the protective effects of this compound on different cell types under ER stress conditions:

| Cell Type | ER Stressor | Protection Observed | Reference |

|---|---|---|---|

| βTC6 Cells | Tunicamycin | Increased ATP levels | |

| Primary Human β Cells | Palmitate | Reduced cell death | |

| Rat β Cell Lines | Thapsigargin | Inhibition of apoptosis |

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Case Study on Beta Cell Survival

- Combination Therapy Analysis :

- Objective : To explore the additive effects of this compound with other compounds like telithromycin.

- Findings : The combination therapy showed enhanced protective effects against ER stress-induced beta cell death compared to individual treatments. This suggests potential for combinatorial therapeutic strategies in diabetes treatment.

Properties of this compound

The chemical properties of this compound are essential for understanding its behavior in biological systems. These include:

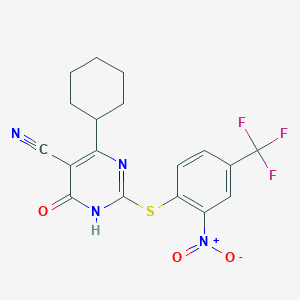

- IUPAC Name : 4-cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

- Molecular Formula : C18H15F3N4O3S

- Molecular Weight : 424.4 g/mol

- Canonical SMILES : C1CCC(CC1)C2=C(C(=O)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)N+[O-])C#N.

Wirkmechanismus

RH01386 exerts its effects by preventing endoplasmic reticulum stress-induced beta cell dysfunction and death. It inhibits the expression of proapoptotic genes and restores glucose-stimulated insulin secretion responses. The compound increases ATP levels in beta cells treated with tunicamycin, a known inducer of endoplasmic reticulum stress. Additionally, this compound inhibits the activity of caspase-3, a downstream effector of the apoptotic pathway, thereby protecting beta cells from apoptosis .

Vergleich Mit ähnlichen Verbindungen

RH01386 ist einzigartig in seiner Fähigkeit, die durch das endoplasmatische Retikulum induzierte Betazellfunktionsstörung und -tod zu verhindern. Ähnliche Verbindungen umfassen:

Tunicamycin: Ein Induktor von Stress des endoplasmatischen Retikulums, der in der Forschung verwendet wird, um zelluläre Reaktionen zu untersuchen.

Thapsigargin: Eine weitere Verbindung, die Stress des endoplasmatischen Retikulums induziert und in ähnlichen Forschungsanwendungen verwendet wird.

4-Phenylbuttersäure: Bekannt für seine Fähigkeit, Stress des endoplasmatischen Retikulums zu reduzieren und Zellen vor Apoptose zu schützen.

This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine potenziellen therapeutischen Anwendungen bei Typ-2-Diabetes aus .

Biologische Aktivität

RH01386 is a small molecule with significant implications for the treatment of type 2 diabetes, particularly through its effects on pancreatic beta cells. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound primarily functions by preventing endoplasmic reticulum (ER) stress-induced beta cell dysfunction and death . The compound inhibits the expression of proapoptotic genes and restores glucose-stimulated insulin secretion responses that are impaired by ER stress. Notably, this compound increases ATP levels in beta cells treated with tunicamycin (Tm), a known ER stress inducer, and inhibits the activity of caspase-3, a key player in the apoptotic pathway .

Key Biological Effects:

- Inhibition of Proapoptotic Genes : this compound significantly reduces the expression of CHOP (C/EBP homologous protein), which is associated with ER stress response and apoptosis .

- Restoration of Insulin Secretion : The compound enhances insulin secretion in response to glucose, counteracting the detrimental effects of ER stress.

- Protection Against Cell Death : In various studies, this compound has shown protective effects against cell death induced by multiple ER stressors, including palmitate and thapsigargin .

Efficacy in Cell Models

Table 1 summarizes the protective effects of this compound on different cell types under ER stress conditions:

| Cell Type | ER Stressor | Protection Observed | Reference |

|---|---|---|---|

| βTC6 Cells | Tunicamycin | Increased ATP levels | |

| Primary Human β Cells | Palmitate | Reduced cell death | |

| Rat β Cell Lines | Thapsigargin | Inhibition of apoptosis |

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound in clinical settings:

- Case Study on Beta Cell Survival :

-

Combination Therapy Analysis :

- Objective : To explore the additive effects of this compound with other compounds like telithromycin.

- Findings : The combination therapy showed enhanced protective effects against ER stress-induced beta cell death compared to individual treatments, suggesting potential for combinatorial therapeutic strategies .

Comparative Analysis with Similar Compounds

This compound's unique mechanism distinguishes it from other compounds used in diabetes research. Table 2 compares this compound with other notable compounds:

| Compound | Mechanism of Action | Application |

|---|---|---|

| This compound | Prevents ER stress-induced apoptosis | Type 2 diabetes treatment |

| Tunicamycin | Induces ER stress | Research tool for cellular studies |

| Thapsigargin | Induces calcium release, causing ER stress | Used for studying apoptosis |

| 4-Phenylbutyric Acid | Reduces ER stress | Neuroprotective applications |

Eigenschaften

IUPAC Name |

4-cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3S/c19-18(20,21)11-6-7-14(13(8-11)25(27)28)29-17-23-15(10-4-2-1-3-5-10)12(9-22)16(26)24-17/h6-8,10H,1-5H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWCKDMNROTYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.